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Compound of Interest

Compound Name: beta-D-Glucopyranosylamine

Cat. No.: B112949

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-
Glucopyranosylamine

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and
analytical characterization of beta-D-glucopyranosylamine. It is intended for professionals in
the fields of chemical research and drug development who require a detailed understanding of
this fundamental glycosylamine.

Chemical Structure and Stereochemistry

Beta-D-glucopyranosylamine is a monosaccharide derivative in which the anomeric hydroxyl
group of beta-D-glucose is replaced by an amino group. Its structure is fundamental to the
synthesis of a wide range of biologically active compounds and glycoconjugates.

The molecule consists of a six-membered tetrahydropyran ring, referred to as a pyranose ring.
The stereochemistry is defined by two key features:

o "D" Configuration: This designation refers to the configuration at the stereocenter furthest
from the anomeric carbon (C1), which is C5. In D-glucose and its derivatives, the hydroxyl
group (or in this case, the -CH20H group) on C5 is on the same side as the hydroxyl group
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on the chiral carbon of D-glyceraldehyde in a Fischer projection, conventionally drawn to the
right.

e "beta (B)" Anomer: This describes the stereochemistry at the anomeric carbon (C1). In the
anomer of D-sugars, the amino group at C1 is in the equatorial position, pointing "up" on the
same side of the ring as the -CH20H group at C5 in the standard chair conformation. The a
anomer, by contrast, would have the amino group in the axial position.

The most stable conformation for the pyranose ring is the chair conformation, specifically the
4C1 chair, where C4 is above and C1 is below the plane of the ring.[1]

Caption: Chair conformation of beta-D-glucopyranosylamine.

Quantitative Structural Data

Precise bond lengths and angles are determined experimentally, primarily through X-ray
crystallography. While data for the parent molecule is not readily available, analysis of closely
related structures, such as N-substituted derivatives, provides valuable reference points.[1]
Spectroscopic data from Nuclear Magnetic Resonance (NMR) is crucial for confirming the
stereochemistry in solution.

Crystallographic Data (Reference)

The following table summarizes typical bond lengths and angles for a pyranose ring, based on
crystallographic data of related glycosylamines. These values are representative and can vary
slightly between different derivatives and crystal packing environments.
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Parameter Typical Value (A or °) Atoms Involved

Bond Lengths

C-C (ring) 1.52-1.54 A C1-C2, etc.
C-O (ring) 1.42-1.44 A C1-05, C5-05
C1-N (anomeric) ~1.46 A C1-N

C-O (hydroxyl) 1.41-1.43A C2-02, etc.
Bond Angles

C-O-C (ring) ~113° C5-05-C1
O-C-C (ring) 108 - 112° 05-C1-C2, etc.
C-C-C (ring) 109 - 112° C1-C2-C3, etc.

Data are generalized from crystallographic studies of related compounds such as 4,6-O-
butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine.[1]

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of
glycosylamines in solution. The chemical shifts (d) and coupling constants (J) are highly
sensitive to the local electronic environment and the dihedral angles between protons,
respectively.

The following data is for beta-D-glucopyranosylamine uronic acid, a closely related analogue,
and provides a strong indication of the expected values for the target molecule.[2][3]
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'H Chemical Shift 13C Chemical Shift Key *H-*H Coupling

Proton
(5, ppm) (5, ppm) Constants (J, Hz)

Ji1,2 = 8-9 Hz (trans-

H-1 ~45-4.8 ~85 - 88 o
diaxial)

H-2 ~3.0-3.2 ~74-76 J2,3=9-10 Hz

H-3 ~3.4-3.6 ~77-79 J3,4=9-10 Hz

H-4 ~3.3-35 ~71-73 Ja,5 =9-10 Hz

H-5 ~3.6-3.8 ~77-79

H-6a/b ~3.7-3.9 ~62 - 64

Note: Data acquired in D20. Chemical shifts are approximate and can be influenced by solvent,
pH, and temperature.[2] The large coupling constant between H-1 and H-2 (J1,2) is
characteristic of a trans-diaxial relationship, which definitively confirms the [3-anomeric
configuration.

Experimental Protocols
Synthesis of beta-D-Glucopyranosylamine

A common and efficient method for synthesizing beta-D-glucopyranosylamines involves the
reaction of the parent sugar with a saturated aqueous solution of an ammonium salt, such as
ammonium bicarbonate or ammonium carbamate.[4] This approach often avoids the need for
complex protective group chemistry.[5][6]

General Protocol:

» Dissolution: D-glucose is dissolved in a saturated aqueous solution of ammonium
carbamate.

o Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) for an extended
period (e.g., 24 hours). The reaction progress can be monitored by techniques like thin-layer
chromatography (TLC) or NMR.
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e Equilibrium: The reaction typically results in an equilibrium mixture containing the desired 3-
glycosylamine, a smaller fraction of the a-anomer (around 7-8%), and potentially minor
byproducts like bis(B-D-glucopyranosyl)amine.[4][6]

o Work-up and Purification: Upon completion, the volatile ammonium salts are removed under
reduced pressure. The resulting crude product can be purified by recrystallization or
chromatography to isolate the beta-D-glucopyranosylamine.
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Caption: Workflow for synthesis and characterization.
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Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Purpose: To confirm the chemical structure, stereochemistry, and purity of the product.

o Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., D20).
1D (*H, 3C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.

e Analysis: The B-configuration is confirmed by the large axial-axial coupling constant (J = 8-9
Hz) between H-1 and H-2. The full proton and carbon spectra are assigned using 2D
correlation experiments.[2]

X-ray Crystallography:

e Purpose: To determine the precise three-dimensional structure, including bond lengths, bond
angles, and conformation in the solid state.

o Methodology:

o Crystallization: Single crystals of the compound are grown, often by slow evaporation of a

solvent.

o Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction
data are collected.

o Structure Solution and Refinement: The diffraction pattern is used to solve the crystal
structure and refine the atomic positions.[1]

e Analysis: The resulting structural model confirms the 4Ci1 chair conformation and the (3-
anomeric nature of the glycosylamine.[1]

Application in Drug Development

Beta-D-glucopyranosylamine serves as a crucial synthetic intermediate for creating more
complex molecules with therapeutic potential. Its amino group provides a convenient handle for
derivatization. For example, N-acyl derivatives of beta-D-glucopyranosylamine have been
synthesized and investigated as inhibitors of human liver glycogen phosphorylase, a key target
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for the management of type 2 diabetes.[7] The pyranose ring acts as a scaffold that mimics the
natural substrate, while the attached N-acyl group can be modified to optimize binding to the
target enzyme's active site.
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Caption: Use of beta-D-glucopyranosylamine in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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